molecular formula C11H12N2O2 B15211395 1-(6-Methylnicotinoyl)pyrrolidin-2-one

1-(6-Methylnicotinoyl)pyrrolidin-2-one

Cat. No.: B15211395
M. Wt: 204.22 g/mol
InChI Key: SFAKQRPRHRXFKF-UHFFFAOYSA-N
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Description

1-(6-Methylnicotinoyl)pyrrolidin-2-one is a synthetic heterocyclic compound featuring a pyrrolidin-2-one core linked to a 6-methyl-substituted nicotinoyl group (pyridine-3-carbonyl).

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

1-(6-methylpyridine-3-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12N2O2/c1-8-4-5-9(7-12-8)11(15)13-6-2-3-10(13)14/h4-5,7H,2-3,6H2,1H3

InChI Key

SFAKQRPRHRXFKF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCCC2=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(6-Methylnicotinoyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(6-Methylnicotinoyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

1-(6-Methylnicotinoyl)pyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Methylnicotinoyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-one ring allows the compound to bind to various biological targets, influencing their activity. This binding can lead to changes in cellular processes, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Table 1: Key Structural Features and Substituent Impact
Compound Name Core Structure Key Substituents Impact on Properties Reference
1-(6-Methylnicotinoyl)pyrrolidin-2-one Pyrrolidin-2-one + pyridine 6-Methyl on pyridine-3-carbonyl Enhanced lipophilicity; metabolic stability N/A
1-(Pyridin-4-yl)pyrrolidin-2-one Pyrrolidin-2-one + pyridine Pyridin-4-yl (no methyl) Lower logP; moderate microsomal stability
1-(5-Chloro-2-hydroxyphenyl)-pyrrolidin-2-one Pyrrolidin-2-one + aryl 5-Chloro-2-hydroxyphenyl + thioxo-oxadiazolyl High antioxidant activity (1.5× ascorbic acid)
Benzylated pyrrolidin-2-one derivatives Pyrrolidin-2-one + benzyl 4-Fluorobenzoyl, methoxybenzyl AChE inhibition (anti-Alzheimer's)
(S)-1-[(Cyclohexyl)quinazolinyl]pyrrolidin-2-one Pyrrolidin-2-one + quinazoline Complex substituents (quinazoline, cyclohexyl) Dual CCR2/CCR5 antagonism; improved PK

Key Observations :

  • 6-Methylpyridine vs. Pyridin-4-yl : The 6-methyl group in the target compound likely increases metabolic stability compared to the unsubstituted pyridin-4-yl analog, which showed moderate oxidative metabolism in liver microsomes .
  • Aryl vs. Heteroaryl Substituents: Antioxidant activity in 5-chloro-2-hydroxyphenyl derivatives is attributed to electron-withdrawing groups (Cl, -OH) and thioxo-oxadiazolyl moieties, enhancing radical scavenging . In contrast, nicotinoyl derivatives prioritize target engagement through pyridine interactions.
Table 2: Activity Profiles of Pyrrolidin-2-one Derivatives
Compound Class Biological Activity Mechanism/Target Efficacy Metrics Reference
1-(Pyridin-4-yl)pyrrolidin-2-one Antimalarial Plasmodium cytochrome P450 inhibition Low-moderate microsomal clearance
5-Chloro-2-hydroxyphenyl derivatives Antioxidant DPPH radical scavenging 1.35–1.5× ascorbic acid activity
Benzylated derivatives Anti-Alzheimer's Acetylcholinesterase (AChE) inhibition Comparable to donepezil (IC50 ~ nM)
Quinazoline-pyrrolidinone Dual CCR2/CCR5 antagonism Chemokine receptor blockade Potent inhibition (IC50 < 100 nM)

Key Observations :

  • The target compound’s 6-methylnicotinoyl group may favor interactions with enzymatic targets (e.g., kinases, cytochrome P450s) due to pyridine’s Lewis basicity. However, direct antimalarial or antioxidant activity is less evident compared to specialized analogs .
  • Benzylated derivatives demonstrate the importance of bulky substituents (e.g., 4-methoxybenzyl) for AChE inhibition, a feature absent in the target compound .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data
Compound Name Aqueous Solubility (µg/mL) logP Microsomal Stability (HLM/RLM) Reference
1-(Pyridin-4-yl)pyrrolidin-2-one 12–45 (pH 7.4) 1.8 Low-moderate
1-(6-Methylnicotinoyl)pyrrolidin-2-one* Estimated 10–30 ~2.2 High (predicted) N/A
Quinazoline-pyrrolidinone <10 3.5 High (CLint < 15 µL/min/mg)
Benzylated derivatives <5 3.8 Low (extensive metabolism)

Key Observations :

  • Complex substituents (e.g., quinazoline) drastically reduce solubility but improve metabolic stability, as seen in CCR2/CCR5 antagonists .

Biological Activity

1-(6-Methylnicotinoyl)pyrrolidin-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C11H12N2O
  • Molecular Weight : 188.23 g/mol
  • IUPAC Name : 1-(6-Methylnicotinoyl)pyrrolidin-2-one

1-(6-Methylnicotinoyl)pyrrolidin-2-one exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, particularly those related to glucose metabolism and insulin signaling.
  • Antioxidant Properties : The compound displays antioxidant activity, which helps in mitigating oxidative stress within cells.
  • Neuroprotective Effects : Preliminary research indicates that it may protect neuronal cells from apoptosis induced by various stressors.

Pharmacological Effects

The pharmacological effects of 1-(6-Methylnicotinoyl)pyrrolidin-2-one have been investigated in various studies:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidiabeticEnhances insulin secretion and sensitivity
NeuroprotectiveProtects neurons against oxidative damage
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits specific kinases involved in metabolism

Case Studies

Several case studies have explored the effects of 1-(6-Methylnicotinoyl)pyrrolidin-2-one in vivo and in vitro:

  • Diabetes Model Study :
    • In a study involving diabetic mice, administration of the compound resulted in a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin secretion and improved glucose uptake by peripheral tissues .
  • Neuroprotection Study :
    • A neuroprotective effect was observed in cultured neuronal cells subjected to oxidative stress. Treatment with 1-(6-Methylnicotinoyl)pyrrolidin-2-one led to reduced cell death and increased viability, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
  • Kinase Inhibition Study :
    • The compound was tested against a panel of kinases, revealing selective inhibition that could be beneficial for targeting specific pathways involved in metabolic disorders .

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